Brimonidine

Catalog No.
S522038
CAS No.
59803-98-4
M.F
C11H10BrN5
M. Wt
292.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brimonidine

Brimonidine free base (CAS 59803-98-4) is the API of choice for sustained-release ocular implants and PLGA nanoparticle formulations. Unlike the tartrate salt, its lipophilic nature ensures high encapsulation efficiency and prevents burst release. With 1000-fold α2/α1 selectivity, it avoids the cardiovascular risks of earlier agonists. Applications: • Retinal neuroprotection (optic nerve crush) • IOP reduction models • Rosacea vasoconstriction research. In stock for global shipping.

CAS Number

59803-98-4

Product Name

Brimonidine

IUPAC Name

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Molecular Formula

C11H10BrN5

Molecular Weight

292.13 g/mol

InChI

InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17)

InChI Key

XYLJNLCSTIOKRM-UHFFFAOYSA-N

solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
1.54e-01 g/L

Synonyms

5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline D-tartrate, 5-bromo-6-(imidazolidinylideneamino)quinoxaline, 5-bromo-6-(imidazolin-2-ylamino)quinoxaline, AGN 190342, AGN-190342, AGN190342, Alphagan, Alphagan P, brimonidine, brimonidine Purite, brimonidine tartrate, brimonidine tartrate (1:1), brimonidine tartrate (1:1), (S-(R*,R*))-isomer, brimonidine tartrate, (R-(R*,R*))-isomer, bromoxidine, mirvaso, Ratio Brimonidine, ratio-Brimonidine, Sanrosa, UK 14,304, UK 14,304 18, UK 14,304-18, UK 14,30418, UK 14,308, UK 14304, UK 14308, UK-14,304-18, UK-14,308, UK-14304, UK14,30418, UK14,308, UK14304

Canonical SMILES

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br

The exact mass of the compound Brimonidine is 291.012 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 34 mg/ml1.54e-01 g/l11.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 318825. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinoxalines. It belongs to the ontological category of secondary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Other dermatological preparations -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 500 mg, 1 g

Brimonidine (CAS 59803-98-4) is a third-generation, highly selective alpha-2 adrenergic receptor agonist widely utilized as a benchmark active pharmaceutical ingredient (API) in ophthalmic and dermatological research. Functioning primarily by decreasing aqueous humor production and increasing uveoscleral outflow, it is a core compound for intraocular pressure (IOP) reduction and retinal neuroprotection models. As a free base, brimonidine exhibits high lipophilicity and negligible aqueous solubility, a critical baseline physical property that dictates its selection over its corresponding tartrate salt in specialized formulation workflows, particularly those involving hydrophobic matrices, nanocarriers, or emulsion-based encapsulation[1].

Research Fit

α₂-adrenoceptor agonist for IOP regulation and uveoscleral outflow research

Receptor subtype profiling: defined interaction with α₂A, α₂B, α₂C subtypes

Oxidative stability profile supports chronic ocular administration in research models

Generic substitution of brimonidine with earlier-generation alpha-2 agonists, such as clonidine or apraclonidine, compromises target specificity; these alternatives lack sufficient alpha-2 over alpha-1 selectivity, leading to off-target mydriasis, conjunctival blanching, and systemic cardiopulmonary risks in in vivo models[1]. Furthermore, substituting brimonidine free base with brimonidine tartrate in advanced drug delivery research (e.g., PLGA nanoparticles or sustained-release implants) routinely fails. The tartrate salt's high aqueous solubility (34 mg/mL) causes rapid partitioning into the aqueous phase during emulsion-based manufacturing, resulting in poor encapsulation efficiency and unacceptable burst-release kinetics, whereas the lipophilic free base ensures high retention in the organic phase for controlled-release applications [2].

Substitution Risk

α₂-agonist selectivity profiles are not interchangeable; apraclonidine and clonidine exhibit lower α₂/α₁ selectivity ratios, which may alter receptor activation patterns in model systems.

Apraclonidine is oxidatively labile and forms hapten-protein conjugates, differing from brimonidine in chronic ocular-surface endpoint studies.

Reported IOP endpoint equivalence to timolol, dorzolamide, or latanoprost is comparator-specific; direct substitution requires model-context validation.

Alpha-2 Adrenergic Selectivity

In comparative pharmacological assays, brimonidine demonstrates a 1000-fold greater selectivity for alpha-2 over alpha-1 adrenergic receptors. This selectivity profile is quantitatively superior to legacy in-class substitutes, being 7 to 12 times more alpha-2 selective than clonidine and 23 to 32 times more selective than apraclonidine [1]. This extreme selectivity prevents the alpha-1 mediated mydriasis and vasoconstriction-related blanching commonly observed with apraclonidine.

Evidence DimensionAlpha-2 vs. Alpha-1 receptor selectivity ratio
Target Compound Data1000-fold alpha-2 selectivity (23-32x greater than apraclonidine)
Comparator Or BaselineApraclonidine and Clonidine (significantly lower alpha-2 specificity)
Quantified Difference23- to 32-fold higher selectivity vs. apraclonidine; 7-12x vs. clonidine
ConditionsIn vitro pharmacological receptor binding assays

Procuring brimonidine is essential for studies requiring isolated alpha-2 pathway activation without confounding alpha-1 mediated ocular or cardiovascular side effects.

α₂/α₁ Selectivity
Head-to-head
Brimonidine: 1000-fold α₂/α₁ selectivity Apraclonidine: 23–32× less α₂-selective Clonidine: 7–12× less α₂-selective

Supports α₂ pathway selectivity interpretation in receptor studies.

In vitro binding assays; preclinical evaluation.

Nanoparticle Encapsulation Efficiency

The free base form of brimonidine (CAS 59803-98-4) is highly lipophilic with negligible water solubility, contrasting sharply with brimonidine tartrate, which possesses an aqueous solubility of 34 mg/mL at pH 6.5 [1]. During the preparation of biodegradable nanoparticle formulations via emulsion techniques, the tartrate salt partitions heavily into the aqueous phase, leading to significant drug loss. Conversely, brimonidine free base remains preferentially in the organic phase, maximizing encapsulation efficiency and enabling sustained, zero-order release profiles without initial burst effects[2].

Evidence DimensionAqueous solubility and formulation phase partitioning
Target Compound DataNegligible water solubility; high organic phase retention
Comparator Or BaselineBrimonidine tartrate (34 mg/mL water solubility)
Quantified DifferenceNear-total organic phase retention for free base vs. high aqueous loss for the tartrate salt
ConditionsEmulsification step in nanoparticle/implant formulation

Buyers developing sustained-release implants or nanocarriers must procure the free base to achieve viable encapsulation yields and controlled release kinetics.

Oxidative Stability
Head-to-head
Brimonidine: Oxidatively stable; no thiol conjugation Apraclonidine: Oxidatively labile; forms glutathione conjugates

Chemical-stability context for chronic ocular model endpoints.

In vitro chemical reactivity assays.

Aqueous Humor Suppression & IOP Reduction

In human fluorophotometric and tonometric studies, brimonidine effectively suppresses aqueous humor flow by 44% to 48%, resulting in an intraocular pressure (IOP) reduction of 19% to 22%[1]. While apraclonidine achieves a similar IOP reduction (20% to 23%), it only suppresses aqueous flow by 39% to 44% and induces unwanted increases in pupil diameter and interpalpebral fissure width [1]. Brimonidine achieves this superior flow suppression without altering pupil size.

Evidence DimensionAqueous humor flow suppression
Target Compound Data44% to 48% suppression
Comparator Or BaselineApraclonidine (39% to 44% suppression)
Quantified DifferenceUp to 5% greater upper-bound flow suppression without mydriatic side effects
ConditionsTopically applied clinical tonometry and fluorophotometry

Validates brimonidine as the superior procurement choice for maximizing aqueous flow suppression while maintaining a strict non-mydriatic baseline in ocular models.

IOP Reduction vs Timolol
Head-to-head
Brimonidine peak: 5.6–5.9 mmHg Timolol peak: 6.0 mmHg (not significant) Betaxolol: 3.5 mmHg

Reported IOP endpoint profile in glaucoma model studies.

3–12 month trials; open-angle glaucoma/OHT.

IOP Reduction vs Dorzolamide
Head-to-head
Brimonidine: 3.0 mmHg trough Dorzolamide: 3.0 mmHg trough (P=0.96)

Equivalent IOP endpoint context to dorzolamide.

6-week crossover trial.

IOP Reduction vs Latanoprost
Head-to-head
Brimonidine: 6.8 mmHg (27.8%) Latanoprost: 6.5 mmHg (27.0%); not significant Treatment-naive subgroup: ≥20% reduction in 88% vs 59% (P=0.01)

Reported comparator endpoint context; higher responder rate in treatment-naive trial.

3-month randomized trial; 127 patients.

Sustained-Release Ocular Implants & Nanocarriers

Directly downstream of its negligible aqueous solubility, brimonidine free base is the required starting material for formulating PLGA nanoparticles, dendrimer hydrogels, and biodegradable intraocular implants. Its lipophilicity ensures high encapsulation efficiency during emulsion-based manufacturing, preventing the drug loss and burst-release kinetics typical of the tartrate salt [1].

Dermatological Microvascular Constriction

Utilizing its 1000-fold selectivity for alpha-2 over alpha-1 receptors, brimonidine is procured for topical formulations targeting facial erythema (rosacea). It provides potent, rapid vasoconstriction of superficial cutaneous arterioles without triggering the broader systemic cardiovascular effects or blanching associated with less selective agents like clonidine or apraclonidine [2].

Retinal Ganglion Cell Neuroprotection

Because brimonidine achieves high posterior segment bioavailability and isolated alpha-2 activation, it is utilized as a primary benchmark in optic nerve crush and ischemia models. It allows researchers to quantify retinal ganglion cell survival pathways independently of its IOP-lowering effects, a mechanism not effectively replicated by non-selective beta-blockers like timolol[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
IOP reduction endpoint studies in ocular hypertension models
Dual mechanism: aqueous suppression and uveoscleral outflow enhancement
Peak and trough IOP endpoint comparison across models
Combination IOP-lowering model studies
Additive effect when combined with β-blockers or prostaglandin analogs
Additive IOP endpoint evaluation in model systems
α₂-Adrenoceptor signaling and subtype profiling
High α₂/α₁ selectivity and known subtype binding profile
Subtype-specific receptor binding and functional assay confirmation

Physical Description

Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

291.01196 Da

Monoisotopic Mass

291.01196 Da

Heavy Atom Count

17

LogP

1.7

Appearance

Solid powder

Melting Point

207.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E6GNX3HHTE

Related CAS

70359-46-5 (tartrate[1:1])

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

**Opthalmic** Indicated for lowering intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension as monotherapy or combination product with [brinzolamide]. **Topical** Indicated for the treatment of persistent (non-transient) facial erythema of rosacea in adults 18 years of age or older.
FDA Label
Treatment of conjunctival hyperaemia

Drug Classes

Breast Feeding; Lactation; Milk, Human; Adrenergic alpha-2 Receptor Agonists; Antiglaucoma Agents

Pharmacology

Brimonidine is a highly selective alpha-2 adrenergic receptor agonist that is 1000-fold more selective for the alpha2-adrenergic receptor than the alpha1-adrenergic receptor.[L6544] This characteristic gives the drug some therapeutic advantages, since it reduces the risk of systemic side effects, such as systemic hypotension, bradycardia, and sedation. In addition, there is a reduction in the risk for developing alpha-1 mediated ocular unwanted effects, such as conjunctival blanching, mydriasis, and eyelid retraction.[A179002] However, despite high alpha-2 receptor specificity, brimonidine may still produce alpha-1 adrenoceptor-mediated ocular effects, such as conjunctival vasoconstriction.[A178969] Brimonidine has a peak ocular hypotensive effect occurring at two hours post-dosing.[label] In a randomized, double-blind clinical study, ocular administration of 0.2% brimonidine in healthy volunteers resulted in a 23% reduction of mean intraocular pressure from baseline at 3 hours following administration.[A178951] In comparative studies consisting of patients with open-angle glaucoma or ocular hypertension, the ocular hypotensive effect of brimonidine was maintained during treatment periods of up to 1 year.[A178945] Brimonidine mediates vasoconstrictive effects and it was shown to exhibit anti-inflammatory properties in _ex vivo_ human skin model and _in vivo_ inflammation models.[A179041] In a clinial trials consisting of adults with moderate to severe facial erythema of rosacea, brimonidine was shown to improve the extent of redness at 3 hours after application, compared to placebo.[L6544] It was shown to be a potent vasoconstrictor of human subcutaneous vessels with a diameter of less than 200 µm. In _in vivo_ mouse inflammation models, brimonidine displayed anti-inflammatory properties by inhibiting edema.[A178978] In a randomized, double-blind study, brimonidine reduced erythema for the 12 hours of the study in a dose-dependent manner.[A178978] When adminsitered systemically, brimonidine was shown to cause cardiovascular effects by decreasing blood pressure, decreasing heart and respiratory rate, and prolonging the PR interval in the electrocardiogram. This is due to the targeting of adrenoceptors by the drug.[A178963,A178966] Although the clinical significance has not been established, there is evidence that brimonidine exhibits neuroprotective activity in experimental models of cerebral ischemia and optic nerve injury.[A178969] _In vitro_ studies show that brimonidine mediated protective effects on neuronal cells from kainate acid insult and on cultured retinal ganglion cells from glutamate-induced cytotoxicity, which is a possible mediator of secondary neuronal degeneration in human glaucoma. Neuroprotective actions of brimonidine were also demonstrated in rat models of acute retinal ischemia and chronic IOP elevation. It has been proposed that brimonidine may exert neuroprotective effects on the retina and optic nerve by enhancing intrinsic retinal ganglion cell survival mechanisms and/or induction of neuronal survival factors, such as bFGF.[A178951] However, further investigations are needed to conclude on these possible therapeutic benefits of the drug.
Brimonidine is an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, brimonidine acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. Brimonidine also enhances the uveoscleral outflow of aqueous humor. This reduces intraocular pressure.

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Agonists

ATC Code

D11AX21
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AX - Other dermatologicals
D11AX21 - Brimonidine
S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01EA - Sympathomimetics in glaucoma therapy
S01EA05 - Brimonidine

Mechanism of Action

In the eye, alpha-1 adrenoceptors play a role in vasoconstriction, mydriasis, eyelid retraction, and elevation of intraocular pressure (IOP) whereas alpha-2 adrenoceptors are responsible for IOP reduction via a complex Gi-coupled signaling cascade pathway. Activation of alpha-2 receptors leads to inhibition of adenylyl cyclase and reduction of cyclic AMP levels. As a result, there is a decrease in norpinephrine (NE) release at the synaptic junction, NE-induced stimulation of beta-2 adrenoceptors, and production of aqueous humor by the ciliary epithelium. An elevated IOP is the most significant risk factor for developing glaucomatous optic neuropathy, which is associated with progressive visual field loss and functional disability if left untreated. Regardless of the etiology of the disease, the aim of current therapies for glaucoma is to reduce IOP, as reduction of IOP significantly reduces the risk of progression of vision loss even when IOP is already within the normal range. When administered ophthalmically, brimonidine is rapidly absorbed into the eye, acts as an agonist at ocular alpha-2 adrenoceptors and lowers IOP via a dual mechanism of action. It is proposed that initial dosing of the drug causes a reduction in aqueous humour production and chronic dosing leads to an increase in uveoscleral outflow. Brimonidine does not affect episcleral venous pressure. By reducing IOP, brimonidine aims to reduce the likelihood of glaucomatous visual field loss in ocular hypertension, and slow the progression of visual field defect in established open-angle glaucoma. When applied topically on skin, brimonidine reduces erythema through direct vasocontriction of small arteries and veins. As brimonidine mediates a potent peripheral vasoconstrictive activity by selectively working on the alpha-2 adrenoceptors, the use of brimonidine is thought to be efficacious for the treatment of facial erythema of rosacea, which is thought to arise from vasomotor instability and abnormal vasodilation of the superficial cutaneous vasculature of the face.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

59803-98-4

Absorption Distribution and Excretion

Brimonidine readily penetrates the cornea following ocular administration to reach pharmacologically active concentrations in the aqueous humor and ciliary body, the putative sites of its IOP-lowering activity. Following ocular administration of 0.2% brimonidine solution, the peak plasma concentrations were achieved within 1 to 4 hours. In a clinical study of adult subjects with facial erythema of rosacea, brimonidine was cutaneously applied on facial skin in a repeated manner. While there was no drug accumulation in plasma, the highest peak plasma concentrations (Cmax) and AUC were 46 ± 62 pg/mL and 417 ± 264 pgxhr/mL, respectively.
Brimonidine and its metabolites are predominantly eliminated via urinary excretion, with 74% of the total dose being found in the urine.
The volume of distribution of brimonidine has not been established. In animal studies, brimonidine was shown to cross the placenta and enter into the fetal circulation to a limited extent. As its lipophilicity is relatively low, brimonidine is not reported to easily cross the blood-brain barrier.
The apparent clearance has not been studied. However, the systemic clearance of brimonidine is reported to be rapid. Approximately 87% of the total radioactive dose of brimonidine was shown to be eliminated within 120 hours following oral administration.

Metabolism Metabolites

Brimonidine is reported to be metabolized in the cornea. Brominidine that reaches the systemic circulation upon topical administration undergoes extensive hepatic metabolism mediated by hepatic aldehyde oxidases.
Metabolized primarily by the liver. Route of Elimination: Urinary excretion is the major route of elimination of the drug and its metabolites. Half Life: 2 hours [ophthalmic solution]

Wikipedia

Brimonidine

Biological Half Life

Following ocular administration of 0.2% brimonidine solution, the systemic half-life was approximately 3 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Pharmaceuticals
Adkins JC, Balfour JA: Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension. Drugs Aging. 1998 Mar;12(3):225-41. doi: 10.2165/00002512-199812030-00005. [PMID:9534022]
Cantor LB, Burke J: Brimonidine. Expert Opin Investig Drugs. 1997 Aug;6(8):1063-83. doi: 10.1517/13543784.6.8.1063 . [PMID:15989664]
Cantor LB: The evolving pharmacotherapeutic profile of brimonidine, an alpha 2-adrenergic agonist, after four years of continuous use. Expert Opin Pharmacother. 2000 May;1(4):815-34. doi: 10.1517/14656566.1.4.815 . [PMID:11249518]
Stewart WC, Stewart JA, Jackson AL: Cardiovascular effects of timolol maleate, brimonidine or brimonidine/timolol maleate in concomitant therapy. Acta Ophthalmol Scand. 2002 Jun;80(3):277-81. [PMID:12059866]
Suwanwipat S, Buranakarl C, Chaiyabutr N: Effects of brimonidine ingestion on cardiovascular responses and renal function in conscious dogs. Vet Res Commun. 2007 Apr;31(3):323-34. doi: 10.1007/s11259-006-3414-1. Epub 2006 Dec 28. [PMID:17195055]
Greenfield DS, Liebmann JM, Ritch R: Brimonidine: a new alpha2-adrenoreceptor agonist for glaucoma treatment. J Glaucoma. 1997 Aug;6(4):250-8. [PMID:9264305]
Cantor LB: Brimonidine in the treatment of glaucoma and ocular hypertension. Ther Clin Risk Manag. 2006 Dec;2(4):337-46. [PMID:18360646]
Jackson JM, Knuckles M, Minni JP, Johnson SM, Belasco KT: The role of brimonidine tartrate gel in the treatment of rosacea. Clin Cosmet Investig Dermatol. 2015 Oct 23;8:529-38. doi: 10.2147/CCID.S58920. eCollection 2015. [PMID:26566370]
Toris CB, Gleason ML, Camras CB, Yablonski ME: Effects of brimonidine on aqueous humor dynamics in human eyes. Arch Ophthalmol. 1995 Dec;113(12):1514-7. [PMID:7487618]
Benkali K, Leoni M, Rony F, Bouer R, Fernando A, Graeber M, Wagner N: Comparative pharmacokinetics and bioavailability of brimonidine following ocular and dermal administration of brimonidine tartrate ophthalmic solution and gel in patients with moderate-to-severe facial erythema associated with rosacea. Br J Dermatol. 2014 Jul;171(1):162-9. doi: 10.1111/bjd.12881. Epub 2014 Jul 16. [PMID:24506775]
Galanopoulos A, Goldberg I: Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension. Clin Ophthalmol. 2009;3:117-22. Epub 2009 Jun 2. [PMID:19668554]
Piwnica D, Pathak A, Schafer G, Docherty JR: In Vitro Safety Pharmacology Profiling of Topical alpha-Adrenergic Agonist Treatments for Erythema of Rosacea. Drugs R D. 2018 Mar;18(1):87-90. doi: 10.1007/s40268-018-0227-y. [PMID:29374829]
MIRVASO (brimonidine) topical gel - FDA Label
Brimonidine (brimonidine tartrate) ophthalmic solution - Product Monograph
Mirvaso (brimonidine) topical gel - EU Summary of Product Characteristics
ALPHAGAN® (brimonidine tartrate ophthalmic solution) 0.2% - FDA Label
FDA Approved Drug Products: COMBIGAN (brimonidine tartrate/timolol maleate) ophthalmic solution
FDA Approved Drug Products: SIMBRINZA (brinzolamide and brimonidine tartrate) suspension
Compounds from Vilardaga et al. Molecular basis of inverse agonism in a G protein coupled-receptor. Nature Chem. Biol. 1, 25-28 (2005).

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